
1-(Methoxymethyl)-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method can be optimized to reduce costs and improve yield.
Analyse Chemischer Reaktionen
1-(Methoxymethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound shares the methoxymethyl group but has a different core structure, leading to distinct chemical and biological properties.
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid: Another similar compound with a pyrrole core, which exhibits different reactivity and applications compared to the indole derivative.
The uniqueness of this compound lies in its indole core, which imparts specific chemical and biological properties that are not observed in pyrrole-based compounds. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
739365-17-4 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-(methoxymethyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-7-12-5-4-8-6-9(11(13)14)2-3-10(8)12/h2-6H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
VEJRRQOYEJZFEU-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C=CC2=C1C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



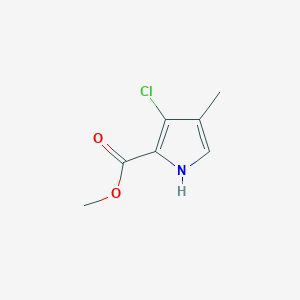
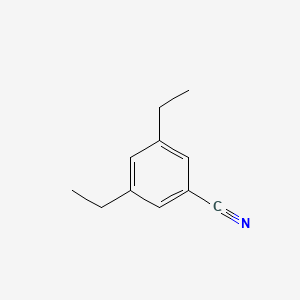
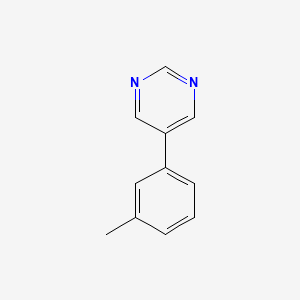
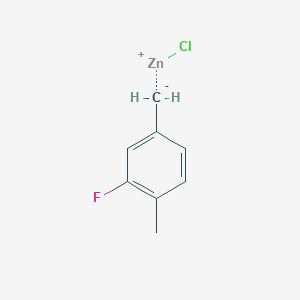


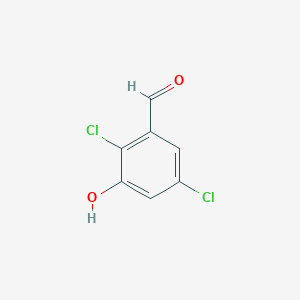
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
